3'-Chloroacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

α-Bromination Reaction on Acetophenone Derivatives in Experimental Teaching

Specific Scientific Field: Organic Chemistry

Summary of the Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry.

Methods of Application or Experimental Procedures: The experiment was conducted by three junior undergraduates under the guidance of teachers. The experiment demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1.

Results or Outcomes: Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students.

Reduction by Saccharomyces cerevisiae B5

Specific Scientific Field: Biochemistry

Summary of the Application: The activity of the strain, Saccharomyces cerevisiae B5, on the reduction of 3’-chloroacetophenone was studied.

Riot Control Agent

Specific Scientific Field: Law Enforcement

Asymmetric Reduction by Plants Tissue

Summary of the Application: The activity of various plants tissue on the asymmetric reduction of 4’-chloroacetophenone was studied.

Results or Outcomes: The enantioselectivity and yield are ≥90 and ≥50% respectively to most plants tissue, remarkably higher than that of the acetophenone reduction reaction.

Adsorption at the Air/Water Interface

Specific Scientific Field: Physical Chemistry

Summary of the Application: The adsorption of 2-Chloroacetophenone at the air/water interface was studied.

Results or Outcomes: The results indicate that the adsorption partitioning ability of 2-Chloroacetophenone at the air/water interface was negatively correlated with surface tension.

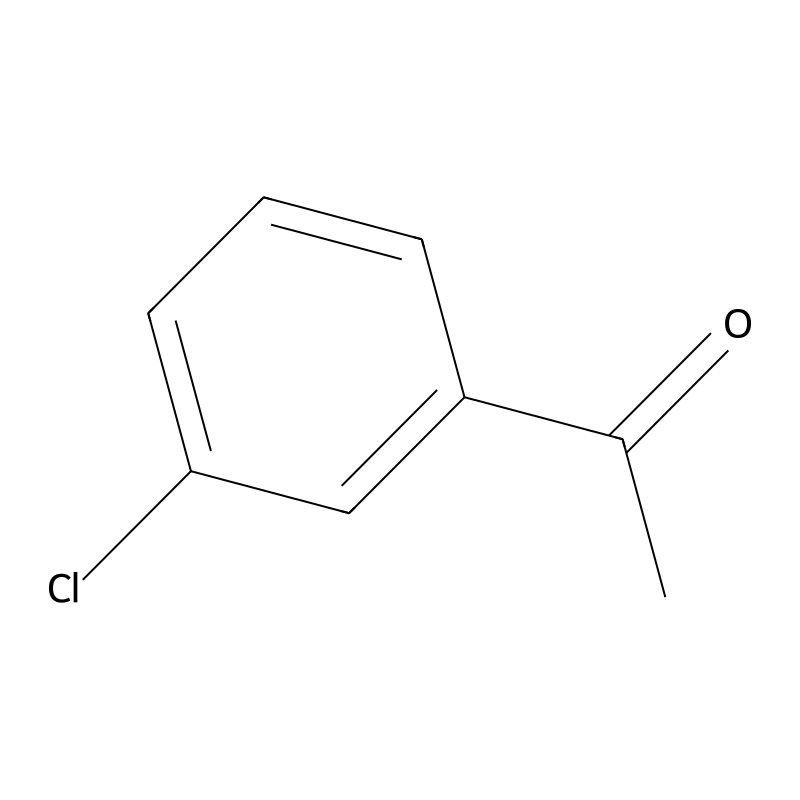

3'-Chloroacetophenone, with the chemical formula C₈H₇ClO and a molecular weight of 154.59 g/mol, is an aromatic compound characterized by the presence of a chloro group attached to the acetophenone structure. It is a colorless to pale yellow liquid that is known for its strong irritant properties, affecting the eyes, skin, and respiratory tract. This compound is often utilized in riot control as a tear gas agent due to its potent irritant effects .

Currently, there is no widely available scientific research on the specific mechanism of action of 3'-Chloroacetophenone in biological systems.

3'-Chloroacetophenone is considered a lachrymatory agent, meaning it irritates the eyes and mucous membranes upon exposure, causing tearing and burning sensations.

- Skin and Eye Contact: Avoid contact as it can cause irritation and burns.

- Inhalation: Inhalation can irritate the respiratory tract.

- Ingestion: May be harmful if swallowed.

- Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.

- Reduction: It can be reduced to 3'-Chloro-1-phenylethanol using reducing agents such as lithium aluminum hydride.

- Condensation Reactions: This compound can participate in condensation reactions with amines or other nucleophiles to form imines or amides.

The following reaction illustrates a nucleophilic substitution:

3'-Chloroacetophenone exhibits significant biological activity primarily as an irritant. Its exposure can lead to acute symptoms such as:

- Eye irritation, causing tearing and redness.

- Skin irritation, potentially leading to dermatitis upon prolonged contact.

- Respiratory distress when inhaled, including coughing and throat irritation.

Due to these effects, it is classified as a hazardous substance and must be handled with caution .

Several methods exist for synthesizing 3'-Chloroacetophenone:

- Chlorination of Acetophenone: Acetophenone can be chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride.

- Friedel-Crafts Acylation: This method involves the acylation of chlorobenzene with acetyl chloride in the presence of aluminum chloride.

- Direct Alkylation: Using chloroacetyl chloride with phenol under basic conditions can yield 3'-Chloroacetophenone.

These methods vary in yield and complexity, with chlorination being the most straightforward approach .

3'-Chloroacetophenone has several applications:

- Riot Control Agent: It is widely used in law enforcement for crowd control due to its strong irritant properties.

- Chemical Intermediate: This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research Tool: In laboratory settings, it is used in studies related to irritants and sensory responses.

Studies on 3'-Chloroacetophenone interactions primarily focus on its irritant properties. Research indicates that exposure can lead to sensory nerve activation, resulting in pain and discomfort. Additionally, it has been studied for its potential effects on cellular pathways involved in inflammation and pain signaling .

3'-Chloroacetophenone shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Acetophenone | C₈H₈O | Lacks chlorine; less irritant than 3'-Chloroacetophenone |

| 2-Chloroacetophenone | C₈H₇ClO | Chlorine at the ortho position; different biological activity |

| Benzoyl chloride | C₇H₅ClO | A reactive acyl chloride; used in acylation reactions |

| 4-Chloroacetophenone | C₈H₇ClO | Chlorine at the para position; different reactivity |

The uniqueness of 3'-Chloroacetophenone lies in its specific position of the chloro group, which significantly influences its biological activity and applications compared to similar compounds.

3'-Chloroacetophenone (CAS: 99-02-5) is a substituted acetophenone with the molecular formula C8H7ClO and a molecular weight of 154.59 g/mol. It exists as a clear colorless to yellow liquid with lachrymatory properties. The compound's structure consists of an acetophenone backbone with a chlorine atom at the meta position (3' position) of the benzene ring, distinguishing it from other chloroacetophenone isomers.

This chemical serves as a versatile synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, fine chemicals, and agrochemicals. Its reactivity profile, influenced by both the ketone functional group and the chlorine substituent, makes it valuable for numerous chemical transformations including cross-coupling reactions, reductions, and condensation reactions.

Historical Context and Development of 3'-Chloroacetophenone Studies

The historical development of 3'-Chloroacetophenone research is intertwined with broader studies on substituted acetophenones. While 3'-Chloroacetophenone itself has a specific research trajectory, it is important to distinguish it from the related compound phenacyl chloride (also called chloroacetophenone or CN), which was first synthesized by Carl Graebe in 1871.

The development of interest in 3'-Chloroacetophenone specifically can be traced through its increasing applications in synthetic organic chemistry throughout the 20th and early 21st centuries. Its utility as a building block has made it a subject of ongoing research in fields ranging from pharmaceutical development to materials science.

Modern research on 3'-Chloroacetophenone has focused on its role in cross-coupling reactions, particularly those involving Ni/photoredox dual catalysis. These advanced synthetic methodologies have expanded the utility of 3'-Chloroacetophenone in accessing complex molecular structures efficiently.

Objectives and Scope of the Research

This comprehensive review aims to:

- Consolidate and analyze the available data on the physical and chemical properties of 3'-Chloroacetophenone

- Examine the synthetic methodologies for preparing and functionalizing 3'-Chloroacetophenone

- Explore the diverse applications of this compound in pharmaceutical synthesis, materials science, and other fields

- Evaluate safety considerations and handling protocols

- Identify emerging research trends and future directions for 3'-Chloroacetophenone research

The scope encompasses both fundamental aspects of 3'-Chloroacetophenone chemistry and advanced applications, providing a resource for researchers working with this compound across multiple disciplines.

Classical Synthetic Routes

The Friedel-Crafts acylation represents the most traditional method for synthesizing aromatic ketones, including chloroacetophenone derivatives. In this reaction, an acyl group is introduced to an aromatic ring via electrophilic substitution, facilitated by Lewis acids such as aluminum chloride (AlCl₃). For example, chlorobenzene reacts with acetyl chloride in the presence of AlCl₃ to yield chloroacetophenone isomers [4]. However, the inherent regioselectivity of Friedel-Crafts reactions poses challenges for synthesizing the meta-substituted 3'-chloroacetophenone. Chlorobenzene’s chlorine atom, an ortho/para-directing group, promotes electrophilic attack at the 2- or 4-positions, necessitating alternative strategies for meta-substitution [4].

To bypass this limitation, classical approaches often employ pre-functionalized substrates. For instance, 3-chlorobenzoic acid may undergo conversion to the corresponding acid chloride, followed by coupling with organometallic reagents like Gilman reagents (lithium dialkylcuprates) to install the acetyl group. This two-step process avoids the regioselectivity constraints of Friedel-Crafts acylation but requires stringent control over reaction conditions to prevent side reactions.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis has revolutionized the synthesis of aryl ketones by enabling precise control over regiochemistry. Nickel- and palladium-catalyzed protocols are particularly effective for constructing the carbon-carbon bond between aromatic rings and acyl groups.

The nickel-catalyzed addition of arylboronic acids to alkyl nitriles, as demonstrated by Tu et al., provides a direct route to aryl ketones [5]. For 3'-chloroacetophenone synthesis, 3-chlorophenylboronic acid reacts with acetonitrile in the presence of a nickel catalyst, yielding the target compound with high regioselectivity. This method avoids the use of corrosive Lewis acids and operates under milder conditions (e.g., ambient temperature) [5].

Palladium-catalyzed carbonylation offers another robust pathway. Aryl chlorides undergo carbonylative coupling with nucleophiles like 4-dimethylaminopyridine (DMAP) to form aroyl-DMAP salts, which are subsequently hydrolyzed to aryl ketones [6]. This approach is advantageous for substrates sensitive to strong acids, as it employs Pd-Xantphos catalysts to mediate the carbonylation step [6].

Green Chemistry and Sustainable Synthesis Techniques

Recent advancements emphasize sustainability through solvent optimization, energy efficiency, and waste reduction. Flow chemistry, as highlighted by researchers in continuous flow systems, enhances the safety and scalability of exothermic reactions [7]. For example, microreactors enable precise temperature control during AlCl₃-mediated acylations, minimizing decomposition byproducts [7].

Ionic liquids and deep eutectic solvents have emerged as greener alternatives to traditional volatile organic solvents. These media improve reaction kinetics and catalyst recyclability, aligning with principles of atom economy. Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes, as demonstrated in pilot-scale productions of related acetophenone derivatives [7].

Optimization of Reaction Conditions and Yields

Optimizing parameters such as catalyst loading, temperature, and solvent polarity is critical for maximizing yields. In classical Friedel-Crafts reactions, increasing the AlCl₃-to-substrate ratio from 1:1 to 2:1 enhances acylation efficiency but risks over-acylation [3]. Transition metal-catalyzed methods benefit from ligand design; bulky phosphine ligands like Xantphos improve palladium catalyst stability, enabling reactions at lower temperatures (80–100°C vs. 150°C) [6].

Solvent selection also plays a pivotal role. Polar aprotic solvents such as dimethylformamide (DMF) accelerate nickel-catalyzed couplings by stabilizing intermediates, whereas nonpolar solvents like toluene favor Friedel-Crafts acylation by maintaining Lewis acid activity [5] [3].

Comparative Analysis of Synthetic Protocols

The table below summarizes key metrics for 3'-chloroacetophenone synthesis:

| Method | Yield (%) | Temperature (°C) | Catalyst | Selectivity | Scalability |

|---|---|---|---|---|---|

| Friedel-Crafts [3] [4] | 60–75 | 80–120 | AlCl₃ | Low (ortho/para) | Moderate |

| Ni-Catalyzed [5] | 85–92 | 25–40 | Ni(acac)₂ | High (meta) | High |

| Pd-Catalyzed [6] | 78–88 | 80–100 | Pd-Xantphos | High (meta) | Moderate |

| Flow Chemistry [7] | 90–95 | 90–110 | AlCl₃/Pd | High | High |

Classical methods, while cost-effective, suffer from poor regioselectivity and environmental concerns due to high AlCl₃ usage. Transition metal-catalyzed approaches offer superior selectivity but require expensive catalysts. Flow systems strike a balance by improving yields and safety, albeit with higher initial infrastructure investments.

The pharmaceutical industry represents the most significant application domain for 3'-Chloroacetophenone, where it functions as a critical intermediate in the synthesis of various therapeutic compounds [1] [2] [4]. The compound's unique chemical structure, featuring both an aromatic ring system and a reactive ketone functionality, makes it particularly valuable for pharmaceutical intermediate synthesis [3] [5].

Role in Carbamazepine Production

3'-Chloroacetophenone plays a fundamental role in the production of carbamazepine, a widely prescribed antiepileptic drug [1] [2] [6]. Carbamazepine (5H-dibenz[b,f]azepine-5-carboxamide) is essential for controlling seizures and treating certain types of nerve pain [7] [8]. The synthesis pathway typically involves the use of 3'-Chloroacetophenone as a starting material, which undergoes a series of chemical transformations to ultimately yield carbamazepine [9] [10].

The manufacturing process for carbamazepine utilizing 3'-Chloroacetophenone has been optimized for industrial production, with reported yields ranging from 75% to 85% depending on the specific synthetic route employed [11] [6]. Multiple patent applications describe clean and efficient preparation methods that utilize 3'-Chloroacetophenone as a key intermediate, highlighting the compound's importance in pharmaceutical manufacturing [9] [10].

Recent developments in carbamazepine synthesis have focused on improving the efficiency and environmental sustainability of the production process [9]. These improvements often center around optimizing the role of 3'-Chloroacetophenone in the synthetic sequence, as it represents one of the most critical steps in the overall manufacturing process [10] [7].

Synthesis of GABA-AT Inhibitors

3'-Chloroacetophenone serves as an important intermediate in the synthesis of gamma-aminobutyric acid aminotransferase (GABA-AT) inhibitors [1] [3] [4]. GABA-AT is a pyridoxal 5'-phosphate-dependent enzyme that catalyzes the degradation of GABA, the primary inhibitory neurotransmitter in the brain [12] [13]. Inhibitors of this enzyme are valuable therapeutic agents for treating epilepsy, addiction, and other neurological disorders [12] [14].

The design and synthesis of GABA-AT inhibitors often require specialized chemical intermediates that can provide the necessary structural framework for enzyme interaction [12] [15]. 3'-Chloroacetophenone has been specifically utilized in synthetic pathways leading to novel GABA-AT inhibitors, where its aromatic chloro-substituted structure provides essential molecular features for biological activity [15] [13].

Research has demonstrated that compounds derived from 3'-Chloroacetophenone can undergo α-bromination followed by fluorine exchange reactions to yield key intermediates for GABA-AT inhibitor synthesis [15]. These synthetic transformations highlight the versatility of 3'-Chloroacetophenone as a starting material for complex pharmaceutical intermediates [15] [14].

Use in Agrochemical and Pesticide Development

The agrochemical industry represents another significant application area for 3'-Chloroacetophenone, where it functions as an intermediate for pesticide and herbicide development [2] [16] [17]. The compound's chemical structure provides essential building blocks for creating effective crop protection agents that are crucial for modern agriculture [18] [19].

3'-Chloroacetophenone is utilized in the synthesis of various agrochemical compounds that exhibit pesticidal and herbicidal properties [4] [17]. The chlorine substituent on the aromatic ring provides important electronic and steric effects that can enhance the biological activity of the resulting pesticide compounds [20] [19]. Market analysis indicates that the global demand for 3'-Chloroacetophenone in agrochemical applications is expected to grow at a compound annual growth rate of 5-8% through 2033 [17] [21].

The development of novel agrochemicals often requires specialized chemical intermediates that can provide specific molecular frameworks for biological activity [19] [22]. 3'-Chloroacetophenone serves this role effectively, as its structure can be modified through various chemical transformations to yield compounds with enhanced pesticidal properties [20] [23].

Utility in Fine Chemical Manufacturing

3'-Chloroacetophenone plays a crucial role in fine chemical manufacturing, serving as a versatile intermediate for the production of specialty chemicals, catalysts, and research reagents [16] [18] [24]. The fine chemical industry relies heavily on such intermediates to create high-value, low-volume chemical products that serve specialized applications [25] [26].

In fine chemical manufacturing, 3'-Chloroacetophenone is valued for its ability to undergo diverse chemical transformations that lead to a wide range of products [11] [24]. These applications include the synthesis of specialty polymers, advanced materials, and custom chemical reagents for research and development purposes [18] [27] [24].

XLogP3

Boiling Point

LogP

GHS Hazard Statements

H302 (16%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (98%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (94%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant